![molecular formula C8H9NO2 B194378 4-Hydroxyphenylacetamide CAS No. 17194-82-0](/img/structure/B194378.png)
4-Hydroxyphenylacetamide
Overview
Description
4-Hydroxyphenylacetamide, also known as p-Hydroxyphenylacetamide, is an organic compound with the chemical formula C8H9NO2. It is characterized by the presence of a hydroxyl group (-OH) and an amide group (-CONH2) attached to a benzene ring. This compound is known for its various applications in the pharmaceutical and chemical industries due to its unique chemical properties .
Synthetic Routes and Reaction Conditions:
Ammoniation Method: This method involves the reaction of p-hydroxyphenylacetate with ammonia to produce this compound.
Hydrolysis of p-Hydroxyphenylacetonitrile: p-Hydroxyphenylacetonitrile is hydrolyzed to form this compound.
Reaction with Ammonium Sulfide: p-Hydroxyacetophenone reacts with ammonium sulfide to yield this compound.
Industrial Production Methods: The industrial production of this compound typically involves the ammoniation method due to its efficiency and cost-effectiveness. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in substitution reactions where the hydroxyl or amide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Mechanism of Action
Target of Action
4-Hydroxyphenylacetamide, also known as paracetamol or acetaminophen, is a widely used analgesic . It is thought to act through a combination of related pathways involving an inhibition of prostaglandin production and the nitric oxide pathway .
Mode of Action
It is often categorized alongside NSAIDs (nonsteroidal anti-inflammatory drugs) due to its ability to inhibit the cyclooxygenase (COX) pathways . It is also known to act as an inhibitor of the HpdBCA decarboxylase, which reduces p-cresol production .
Biochemical Pathways
This compound affects several biochemical pathways. One of the key pathways is the conversion of para-Hydroxyphenylacetic acid (p-HPA) by the HpdBCA enzyme complex, which leads to the production of p-cresol . By inhibiting this process, this compound reduces p-cresol production, thereby affecting the ability of certain bacteria to compete with other species in the gut microbiome .
Result of Action
The molecular and cellular effects of this compound’s action include decreased cell viability and DNA replication . This is attributed to the induction of apoptosis . These effects can have significant implications in the context of bacterial infections, where this compound can reduce the ability of certain bacteria to compete with other species in the gut microbiome .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the nature of the solvent can affect the selectivity of the compound towards its possible targets . Furthermore, the compound’s action can be influenced by factors such as pH, temperature, and the presence of other substances in the environment .
Biochemical Analysis
. . This compound plays a significant role in various biochemical reactions and has a wide range of effects on cellular processes.
Biochemical Properties
4-Hydroxyphenylacetamide is involved in biochemical reactions related to the metabolism of amphetamine, an active stimulant. It is produced directly from the inactive metabolite phenylacetone
Cellular Effects
In a study, this compound was identified as an inhibitor of HpdBCA decarboxylase, which reduces p-cresol production . This reduction in p-cresol production can render certain bacteria less able to compete with gut-dwelling Escherichia coli strains .
Molecular Mechanism
It is known to inhibit the HpdBCA decarboxylase enzyme, thereby reducing the production of p-cresol
Metabolic Pathways
This compound is involved in the metabolic pathways related to the metabolism of amphetamine . It is produced directly from the inactive metabolite phenylacetone
Scientific Research Applications
Pharmaceutical Applications
1.1 Analgesic and Antipyretic Properties
4-Hydroxyphenylacetamide is widely recognized for its analgesic (pain-relieving) and antipyretic (fever-reducing) properties. It is the active metabolite of paracetamol, a common over-the-counter medication. Research has shown that derivatives of this compound can retain these beneficial effects while exhibiting reduced hepatotoxicity compared to paracetamol itself. For instance, studies have identified novel analogs that maintain analgesic efficacy while minimizing liver damage, which is a significant concern with conventional paracetamol use .
1.2 Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of azo complexes derived from this compound. These complexes demonstrate effective antibacterial properties, suggesting their application in developing new antimicrobial agents. The synthesis and characterization of these complexes indicate their potential role in combating resistant bacterial strains .
1.3 Inhibition of Enzymatic Activity
This compound has been studied for its ability to inhibit the catalytic activity of enzymes such as horseradish peroxidase, which is a model for thyroid peroxidase. This inhibition has implications for therapeutic strategies targeting thyroid conditions, showcasing the compound's relevance in endocrinology .
Environmental Applications
2.1 Biotransformation Studies
Research has explored the environmental fate of this compound, particularly its transformation products and their ecological impacts. Studies indicate that this compound can undergo various biotransformation processes in aquatic environments, raising concerns about its persistence and toxicity as an emerging contaminant . Understanding these transformation pathways is crucial for assessing environmental risks and developing remediation strategies.
Case Studies
3.1 Hepatotoxicity Reduction Case Study
A notable case study investigated the protective effects of natural compounds like curcumin and α-lipoic acid against liver damage induced by this compound overdose in animal models. The findings revealed that these compounds significantly reduced markers of liver injury, suggesting potential therapeutic avenues for mitigating hepatotoxicity associated with high doses of this compound .
3.2 Antimicrobial Efficacy Study
Another study focused on the antimicrobial properties of azo complexes derived from this compound against various bacterial strains. The results demonstrated enhanced antibacterial activity compared to the parent compound, indicating that structural modifications could lead to more effective antimicrobial agents .
Data Tables
Comparison with Similar Compounds
4-Hydroxyphenylacetamide can be compared with other similar compounds such as:
- 4-Hydroxyphenylacetic acid
- 4-Hydroxybenzyl alcohol
- 4-Hydroxy-4-phenylpiperidine
Uniqueness: this compound is unique due to its specific combination of hydroxyl and amide functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound in various applications, particularly in the pharmaceutical industry .
Biological Activity
4-Hydroxyphenylacetamide, commonly known as paracetamol or acetaminophen, is a widely used analgesic and antipyretic agent. Its biological activities extend beyond pain relief, presenting a spectrum of pharmacological properties that have garnered significant research interest. This article delves into the biological activities of this compound, supported by case studies, research findings, and data tables.
The primary mechanism of action of this compound involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins. Unlike non-steroidal anti-inflammatory drugs (NSAIDs), paracetamol exhibits a weak anti-inflammatory effect but is effective in reducing fever and alleviating pain. Research indicates that it may also modulate the endocannabinoid system, contributing to its analgesic effects .
Antioxidant Properties
Recent studies have highlighted the antioxidant properties of this compound. It has been shown to scavenge free radicals and reduce oxidative stress in various biological systems. For instance, a study demonstrated that the compound can enhance glutathione levels in hepatic cells, thereby protecting against oxidative damage .
Antimicrobial Activity
Research has explored the antimicrobial potential of this compound and its derivatives. A notable study focused on the synthesis of azo complexes derived from this compound, which exhibited significant antibacterial activity against various pathogens. The enhanced biological activity of these metal complexes suggests their potential as effective antibacterial agents .
Hepatotoxicity Concerns
While this compound is generally considered safe at recommended doses, hepatotoxicity remains a critical concern, particularly in cases of overdose. The compound is metabolized by cytochrome P450 enzymes to form a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which can deplete glutathione levels and lead to liver damage . Studies have shown that novel analogs of paracetamol can exhibit reduced hepatotoxicity while maintaining analgesic efficacy .
Table 1: Summary of Biological Activities
Case Study: Novel Analogs with Reduced Hepatotoxicity
A recent study evaluated new chemical entities (NCEs) derived from this compound for their analgesic properties while assessing their hepatotoxicity using human liver cell lines. Compounds 3b and 3r demonstrated significantly lower LDH release compared to paracetamol, indicating reduced cytotoxicity. These compounds also showed favorable profiles in terms of cytochrome P450 metabolism, suggesting a lower potential for drug-drug interactions .
Properties
IUPAC Name |
2-(4-hydroxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-8(11)5-6-1-3-7(10)4-2-6/h1-4,10H,5H2,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPAYPRLUDCSEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066171 | |
Record name | 4-Hydroxybenzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17194-82-0 | |
Record name | (4-Hydroxyphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17194-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Hydroxyphenyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017194820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17194-82-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187193 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneacetamide, 4-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Hydroxybenzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxyphenylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.471 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXYBENZENEACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HY0N4ITN4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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